4-Bromo-3-(tert-butylsulfamoyl)benzoic acid
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Overview
Description
4-Bromo-3-(tert-butylsulfamoyl)benzoic acid is a chemical compound with the molecular formula C11H14BrNO4S and a molecular weight of 336.2 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butylsulfamoyl group, and a benzoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid typically involves the following steps:
Sulfamoylation: The attachment of a tert-butylsulfamoyl group to the brominated benzoic acid.
The specific reaction conditions and reagents used in these steps can vary, but common methods include the use of bromine or N-bromosuccinimide (NBS) for bromination and tert-butylamine for sulfamoylation .
Chemical Reactions Analysis
4-Bromo-3-(tert-butylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The tert-butylsulfamoyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis .
Scientific Research Applications
4-Bromo-3-(tert-butylsulfamoyl)benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tert-butylsulfamoyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Bromo-3-(tert-butylsulfamoyl)benzoic acid can be compared with other similar compounds, such as:
4-Bromo-3-(methylsulfamoyl)benzoic acid: Similar structure but with a methylsulfamoyl group instead of a tert-butylsulfamoyl group.
4-Chloro-3-(tert-butylsulfamoyl)benzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-3-(tert-butylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNBWQJNZUAACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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